1-Cyclopropyl-4-methylpentane-1,3-dione
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Overview
Description
1-Cyclopropyl-4-methylpentane-1,3-dione is an organic compound characterized by a cyclopropyl group attached to a pentane backbone with two ketone functionalities at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-methylpentane-1,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol, which facilitates the formation of the cyclopropyl ring . Another method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring, followed by rearrangement using dimethyl amino pyridine (DMAP) to yield the final triketone molecule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Cyclopropyl-4-methylpentane-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Cyclopropyl-4-methylpentane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic processes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione: This compound shares a similar structure but with additional methyl groups, which can influence its reactivity and applications.
Cyclopropyl ketones: Other cyclopropyl ketones with different substituents can exhibit varying chemical properties and uses.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-cyclopropyl-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-6(2)8(10)5-9(11)7-3-4-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
VLTSHOPZXUPONE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1CC1 |
Origin of Product |
United States |
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